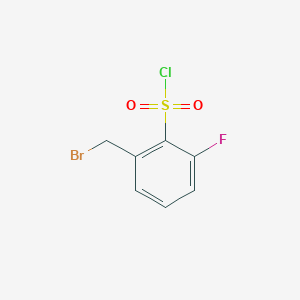

2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride is an organic compound that features both bromomethyl and fluorobenzene groups attached to a sulphonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride typically involves the bromination of 6-fluorobenzenesulphonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types:

Biological Activity

2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride is a sulphonyl chloride derivative that has garnered attention for its potential biological activities. This compound features a bromomethyl group and a fluorine atom on a benzene ring, which may influence its reactivity and biological interactions. Understanding its biological activity is essential for developing therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

- Chemical Formula : C7H6BrClFNO2S

- Molecular Weight : 163.54 g/mol

- Structure : The compound consists of a sulphonyl chloride group attached to a fluorinated benzene ring, which is further substituted by a bromomethyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties, cytotoxicity, and potential as an inhibitor in biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have been shown to effectively inhibit the growth of Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 16 µM to 64 µM, depending on the specific structural modifications made to the compounds .

| Compound | MIC (µM) | Activity |

|---|---|---|

| MA-1156 | 16 | Effective against S. aureus |

| MA-1115 | 32 | Moderate activity |

| MA-1113 | 64 | Lower activity |

These findings suggest that the incorporation of fluorine and other substituents can enhance antimicrobial efficacy, potentially making derivatives of this compound valuable in combating resistant bacterial strains.

Cytotoxicity and Inhibition Studies

In vitro studies have evaluated the cytotoxic effects of sulphonyl chlorides on various cancer cell lines. The bromomethyl group may contribute to increased lipophilicity, enhancing cellular uptake and subsequent cytotoxic effects. For instance, compounds with similar structures have been shown to inhibit metalloproteinases involved in tumor progression .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : By targeting specific enzymes such as metalloproteinases (MMPs), this compound may hinder cancer cell proliferation and migration.

- Disruption of Bacterial Cell Wall Synthesis : The sulphonyl chloride group is known to react with nucleophiles in bacterial cells, potentially disrupting essential metabolic pathways.

Case Studies

- Antibacterial Efficacy : A study demonstrated that fluoroaryl compounds showed no resistance development against S. aureus over seven days at high concentrations, indicating strong antibacterial potential .

- Cytotoxicity Assessment : Another investigation into related sulphonyl chlorides revealed their effectiveness against various cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .

Properties

Molecular Formula |

C7H5BrClFO2S |

|---|---|

Molecular Weight |

287.53 g/mol |

IUPAC Name |

2-(bromomethyl)-6-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C7H5BrClFO2S/c8-4-5-2-1-3-6(10)7(5)13(9,11)12/h1-3H,4H2 |

InChI Key |

ADIOWZNBNPDMCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.